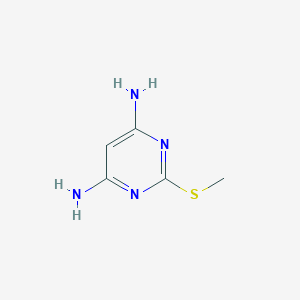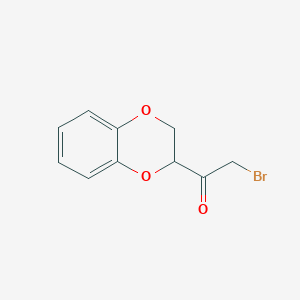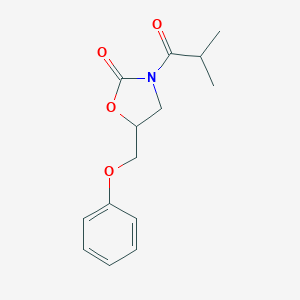
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone is a synthetic compound that belongs to the class of oxazolidinones. It is also known as IPMO and has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of IPMO involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby inhibiting the translation of mRNA into proteins. This results in the inhibition of bacterial growth and proliferation.
Biochemische Und Physiologische Effekte
IPMO has been shown to possess various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. It has also been shown to inhibit biofilm formation, which is a major virulence factor in many pathogenic bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using IPMO in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, making it a versatile compound for research. However, one of the limitations of using IPMO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IPMO. One potential area of study is the development of new antibiotics based on the structure of IPMO. Another potential area of study is the investigation of the mechanism of action of IPMO in more detail, which could lead to the development of new antibacterial agents. Additionally, the potential use of IPMO in the treatment of biofilm-associated infections is an area of active research.
Synthesemethoden
The synthesis of 3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone involves the reaction of isobutyryl chloride with 5-phenoxymethyl-2-oxazolidinone in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of IPMO as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
IPMO has been studied extensively for its potential applications in scientific research. It has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
14789-97-0 |
|---|---|
Produktname |
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone |
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-(2-methylpropanoyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10(2)13(16)15-8-12(19-14(15)17)9-18-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
BGBCOFMXRUKOEY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



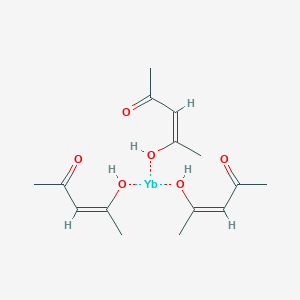


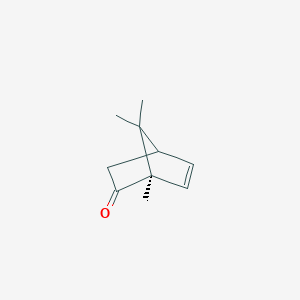
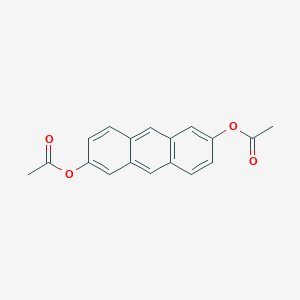
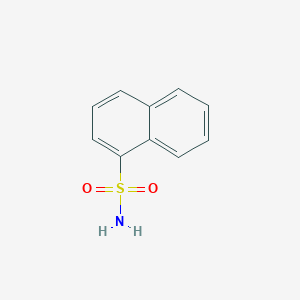
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
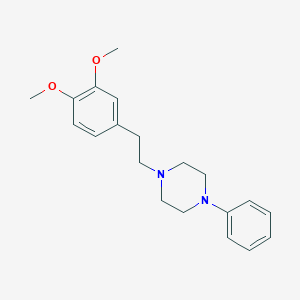
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
